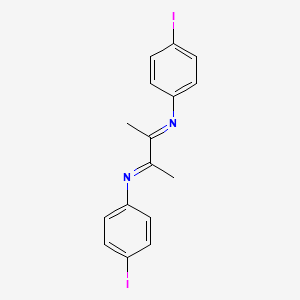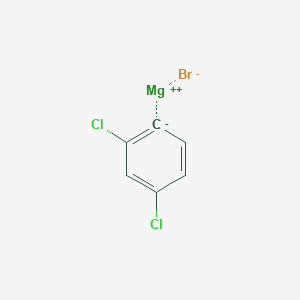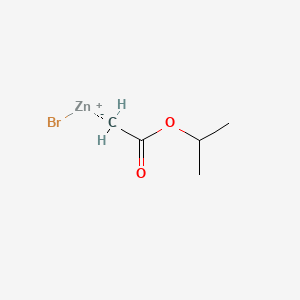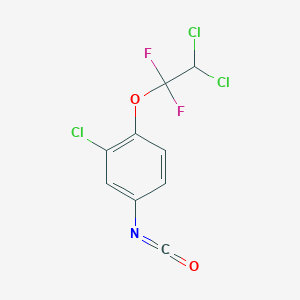
2,3-Bis(4-iodophenyl)imino-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-iodophenyl)imino-butane, also known as 2,3-diiodo-4-phenylbutan-2-ylidene, is an organoiodine compound that has a wide range of applications in scientific research. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. Its chemical formula is C10H10I2. 2,3-Bis(4-iodophenyl)imino-butane has a variety of uses in organic synthesis, biochemistry, and drug development.
Applications De Recherche Scientifique
2,3-Bis(4-iodophenyl)imino-butane has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as polymers and heterocyclic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antimalarial drugs and HIV inhibitors. 2,3-Bis(4-iodophenyl)imino-butane has also been used as a catalyst in the synthesis of a variety of organic compounds, such as esters and amides.
Mécanisme D'action
2,3-Bis(4-iodophenyl)imino-butane acts as an electron-withdrawing group, which makes it an effective catalyst in organic synthesis. It can also be used as a Lewis acid to facilitate the formation of covalent bonds between two molecules. In addition, it can act as a nucleophile in nucleophilic substitution reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
2,3-Bis(4-iodophenyl)imino-butane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, as well as to reduce the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been shown to reduce the activity of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Bis(4-iodophenyl)imino-butane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air and light. In addition, it is soluble in a variety of organic solvents, making it easy to use in a wide range of laboratory applications. However, it is important to note that 2,3-Bis(4-iodophenyl)imino-butane is toxic and should be handled with care.
Orientations Futures
2,3-Bis(4-iodophenyl)imino-butane has a wide range of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals and other organic compounds. In addition, it could be used to study the effects of electron-withdrawing groups on biochemical and physiological processes. Furthermore, it could be used as a catalyst in the synthesis of new materials, such as polymers and heterocyclic compounds. Finally, it could be used to study the effects of organoiodine compounds on the environment.
Méthodes De Synthèse
2,3-Bis(4-iodophenyl)imino-butane can be synthesized through a simple two-step process. The first step involves the reaction of 4-iodophenol with sodium hydroxide to form a sodium salt. The second step involves the reaction of this sodium salt with butan-2-ylidene in the presence of a base, such as potassium carbonate, to form the desired product. This method can be used to synthesize a variety of organoiodine compounds, such as 2,3-Bis(4-iodophenyl)imino-butane-phenylbutan-2-ylidene.
Propriétés
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTWQZQBKDBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-iodophenyl)imino-butane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)






